Superior Duration of Action and Stable Plasma Profile vs. Oral Terbutaline
A direct head-to-head pharmacokinetic study in healthy subjects compared the plasma profiles of terbutaline generated from oral bambuterol versus intravenously infused terbutaline. The mean residence time (MRT) of terbutaline was 34 hours following oral bambuterol administration, which is more than 4-fold longer than the 8.0 hours observed with infused terbutaline [1]. This prolonged MRT is critical for achieving true once-daily dosing. Furthermore, during repeated oral bambuterol dosing, the terbutaline plasma concentration exhibited minimal fluctuation, with a mean peak-to-trough ratio of only 1.9, confirming steady and sustained bronchodilator delivery over 24 hours [1].
| Evidence Dimension | Mean Residence Time (MRT) of Active Moiety (Terbutaline) |
|---|---|
| Target Compound Data | 34 hours (MRT of terbutaline generated from oral bambuterol) |
| Comparator Or Baseline | 8.0 hours (MRT of terbutaline when infused intravenously) |
| Quantified Difference | 4.25-fold increase in MRT |
| Conditions | Healthy human subjects (n=8-12); crossover study with IV bambuterol, IV terbutaline, and oral bambuterol. |
Why This Matters
This extended MRT provides pharmacological justification for once-daily oral dosing with consistent 24-hour bronchodilation, a key differentiator from short-acting oral β₂-agonists requiring multiple daily doses.
- [1] Nyberg L, Rosenborg J, Weibull E, Jönsson S, Kennedy BM, Nilsson M. Pharmacokinetics of bambuterol in healthy subjects. Br J Clin Pharmacol. 1998 May;45(5):471-8. doi: 10.1046/j.1365-2125.1998.00695.x. PMID: 9643620. View Source
